![molecular formula C9H18N2O B6269108 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 1018608-10-0](/img/no-structure.png)

9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

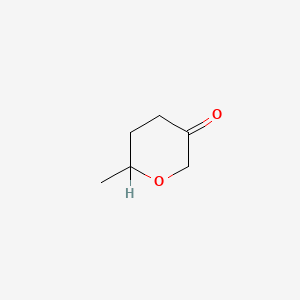

“9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane” is a chemical compound with the molecular formula C9H18N2O . It is also known as “this compound dihydrochloride” with the molecular weight of 243.18 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H18N2O/c1-11-5-2-9(3-6-11)8-10-4-7-12-9/h10H,2-8H2,1H3 . This indicates the presence of a spirocyclic structure with an oxygen atom and two nitrogen atoms in the ring system.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

9-methyl-1-oxa-4,9-diazaspiro[5.5]undecanexa-4,9-diazaspiro[5.5]undecane has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including polycyclic aromatic hydrocarbons, polyethers, and polyesters. It has also been used in the synthesis of drugs, such as anti-cancer drugs, and in the synthesis of polymers for use in medical devices.

Mecanismo De Acción

Target of Action

The primary targets of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . The σ1R is a unique Ca2±sensing chaperone protein expressed throughout pain-modulating tissues . The MOR is a G protein-coupled receptor involved in pain modulation and reward.

Mode of Action

This compound acts as a dual ligand for the σ1R and MOR . It interacts with these receptors, modulating their activity and inducing changes in cellular signaling .

Biochemical Pathways

The compound affects neurotransmission by interacting with different protein partners, including molecular targets that participate in nociceptive signaling . This includes the MOR, N-methyl-d-aspartate receptor (NMDAR), and cannabinoid 1 receptor (CB1R) . The modulation of these receptors and their associated pathways leads to downstream effects that can alter pain perception .

Pharmacokinetics

The pharmacokinetic properties of 9-methyl-1-oxa-4,9-diazaspiro[5Similar compounds in the 1-oxa-4,9-diazaspiro[55]undecane class have been reported to show low cellular membrane permeability , which could impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties and its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its analgesic effects. By modulating the activity of the σ1R and MOR, the compound can enhance opioid analgesia and reduce opioid-mediated detrimental effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecanexa-4,9-diazaspiro[5.5]undecane in lab experiments include its low cost and high reactivity. The compound is also relatively stable and can be stored for long periods of time without significant degradation. However, the compound is also highly flammable and must be handled with care in the lab.

Direcciones Futuras

Future research on 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecanexa-4,9-diazaspiro[5.5]undecane could include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis. Additionally, further research could be conducted into the compound’s potential toxicity and its interactions with other compounds. Furthermore, further research could be conducted into the compound’s potential uses in the production of polymers and medical devices.

Métodos De Síntesis

9-methyl-1-oxa-4,9-diazaspiro[5.5]undecanexa-4,9-diazaspiro[5.5]undecane is synthesized through a two-step synthesis process. The first step involves the reaction of cyclopentadiene with diethyl malonate in the presence of anhydrous sodium carbonate. The resulting product is then reacted with cyclopentadiene in the presence of anhydrous sodium carbonate and sodium bicarbonate to form 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecanexa-4,9-diazaspiro[5.5]undecane.

Safety and Hazards

The safety information for “9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane can be achieved through a multi-step process involving the formation of key intermediates and subsequent cyclization reactions.", "Starting Materials": [ "2-methyl-1,3-propanediol", "1,2-diaminocyclohexane", "paraformaldehyde", "sodium cyanoborohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of 2-methyl-1,3-propanediol with acetic anhydride to form 2-acetoxy-2-methylpropane-1,3-diol", "Step 2: Reaction of 2-acetoxy-2-methylpropane-1,3-diol with paraformaldehyde and sodium cyanoborohydride to form 2-methyl-1,3-dioxaspiro[4.5]decane", "Step 3: Conversion of 2-methyl-1,3-dioxaspiro[4.5]decane to 2-methyl-1,3-diaminopropane via reaction with sodium hydroxide and hydrochloric acid", "Step 4: Reaction of 2-methyl-1,3-diaminopropane with 1,2-diaminocyclohexane in the presence of acetic acid to form 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane", "Step 5: Purification of the final product by recrystallization from water and sodium chloride" ] } | |

| 1018608-10-0 | |

Fórmula molecular |

C9H18N2O |

Peso molecular |

170.25 g/mol |

Nombre IUPAC |

9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |

InChI |

InChI=1S/C9H18N2O/c1-11-5-2-9(3-6-11)8-10-4-7-12-9/h10H,2-8H2,1H3 |

Clave InChI |

ORNYXYUMLMRMFR-UHFFFAOYSA-N |

SMILES canónico |

CN1CCC2(CC1)CNCCO2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.